Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring through a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with isopropylamine to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the amine intermediate.
Piperazine Ring Formation: The amine intermediate is reacted with ethyl chloroformate in the presence of a base like triethylamine to form the piperazine ring.
Esterification: Finally, the piperazine derivative is esterified with ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate: is similar to other piperazine derivatives such as:
Uniqueness
- The presence of the ethyl ester group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
ethyl 4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-3-24-16(23)22-9-7-21(8-10-22)13(2)11-14-5-4-6-15(12-14)17(18,19)20/h4-6,12-13H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDYNBDMBYPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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